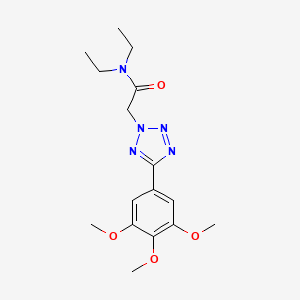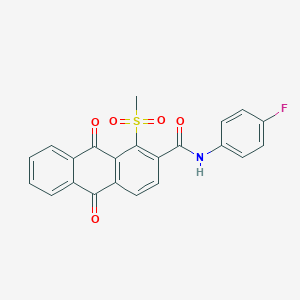
N,N-diethyl-2-(5-(3,4,5-trimethoxyphenyl)-2H-tetrazol-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-diethyl-2-(5-(3,4,5-trimethoxyphenyl)-2H-tetrazol-2-yl)acetamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms, attached to a phenyl ring substituted with three methoxy groups. The presence of the diethylacetamide moiety further enhances its chemical properties, making it a subject of interest in scientific research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N-diethyl-2-(5-(3,4,5-trimethoxyphenyl)-2H-tetrazol-2-yl)acetamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile compound with sodium azide in the presence of a catalyst such as zinc chloride.
Attachment of the Phenyl Ring: The tetrazole ring is then coupled with a 3,4,5-trimethoxyphenyl derivative through a suitable coupling reaction, such as a Suzuki or Heck coupling.
Introduction of the Diethylacetamide Moiety: The final step involves the acylation of the tetrazole-phenyl intermediate with diethylamine and acetic anhydride under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups on the phenyl ring, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can target the tetrazole ring, potentially converting it to an amine derivative.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as thiols or amines under basic conditions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
N,N-diethyl-2-(5-(3,4,5-trimethoxyphenyl)-2H-tetrazol-2-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials with specific chemical properties.
作用机制
The mechanism of action of N,N-diethyl-2-(5-(3,4,5-trimethoxyphenyl)-2H-tetrazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in cellular processes, leading to inhibition or activation of these targets.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or immune response, thereby exerting its biological effects.
相似化合物的比较
- N,N-diethyl-2-(3,4,5-trimethoxyphenyl)acetamide
- N,N-diethyl-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)quinazolin-3-yl)acetamide
Comparison:
- Structural Differences: While similar compounds may share the diethylacetamide and trimethoxyphenyl moieties, the presence of the tetrazole ring in N,N-diethyl-2-(5-(3,4,5-trimethoxyphenyl)-2H-tetrazol-2-yl)acetamide distinguishes it from others.
- Unique Properties: The tetrazole ring imparts unique chemical and biological properties, such as enhanced stability and potential bioactivity, making it a compound of particular interest in research.
属性
分子式 |
C16H23N5O4 |
|---|---|
分子量 |
349.38 g/mol |
IUPAC 名称 |
N,N-diethyl-2-[5-(3,4,5-trimethoxyphenyl)tetrazol-2-yl]acetamide |
InChI |
InChI=1S/C16H23N5O4/c1-6-20(7-2)14(22)10-21-18-16(17-19-21)11-8-12(23-3)15(25-5)13(9-11)24-4/h8-9H,6-7,10H2,1-5H3 |
InChI 键 |
CLMOJPATTKKZIK-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)C(=O)CN1N=C(N=N1)C2=CC(=C(C(=C2)OC)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(5-Bromofuran-2-yl)-5-[(3,4-dimethoxyphenyl)methyl]-1,2,4-oxadiazole](/img/structure/B15004468.png)

![3-nitro-N-[2-(thiophen-2-yl)ethyl]benzenesulfonamide](/img/structure/B15004481.png)
![3-cyclohexyl-N-[6,6-dimethyl-2,4-dioxo-1-(pyridin-3-ylmethyl)-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]propanamide](/img/structure/B15004497.png)
![1-Benzyl-4-{5-[4-(naphthalen-2-ylsulfonyl)piperazin-1-yl]-2-nitrophenyl}piperazine](/img/structure/B15004503.png)

![4-(furan-2-ylcarbonyl)-3-[(4-methylphenyl)amino]-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15004515.png)
![7-(1,3-benzodioxol-5-yl)-7,10,11,12-tetrahydrobenzo[b][1,7]phenanthrolin-8(9H)-one](/img/structure/B15004521.png)
![(2-fluorophenyl)(7-methyl-2-thioxo[1,2,4]triazolo[1,5-a]pyridin-3(2H)-yl)methanone](/img/structure/B15004527.png)

![3-{[(4-chlorophenyl)sulfonyl]methyl}-N-(2-fluorobenzyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B15004540.png)
![2-[(naphthalen-1-yloxy)methyl]-1-[4-(propan-2-yl)benzyl]-1H-benzimidazole](/img/structure/B15004543.png)
![2'-amino-2,5'-dioxo-1'-[3-(trifluoromethyl)phenyl]-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B15004546.png)
![Ethyl 4-({[3-(4-chlorobenzyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B15004547.png)
